4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine
Description
4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine is a piperidine derivative characterized by two key substituents:
- Position 4: An oxyimino group linked to a 4-methoxybenzoyl moiety, which introduces hydrogen-bonding capacity and modulates lipophilicity.
This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and electronic interactions are critical.
Properties
IUPAC Name |
[[1-(4-nitrophenyl)piperidin-4-ylidene]amino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-18-8-2-14(3-9-18)19(23)27-20-15-10-12-21(13-11-15)16-4-6-17(7-5-16)22(24)25/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIYXWRXLDDTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Ring Formation
The synthesis begins with the construction of the piperidine backbone, typically achieved through cyclization reactions or reductive amination. A widely adopted approach involves the condensation of 4-nitroaniline with glutaraldehyde under acidic conditions to form 1-(4-nitrophenyl)piperidin-4-one. This intermediate serves as the foundational structure for subsequent modifications.
Key reaction:
$$
\text{4-nitroaniline} + \text{glutaraldehyde} \xrightarrow{\text{HCl, EtOH}} \text{1-(4-nitrophenyl)piperidin-4-one}
$$
Reaction optimization studies indicate that maintaining a temperature of 60–70°C for 12 hours yields the highest conversion rates (>85%). The use of ethanol as solvent prevents unwanted polymerization side reactions commonly observed in aprotic media.
Oxime Formation at C-4 Position
The ketone group at position 4 undergoes oximation to introduce the imino functionality. Hydroxylamine hydrochloride in aqueous methanol (1:3 v/v) at reflux temperature (65°C) for 8 hours achieves quantitative conversion to 1-(4-nitrophenyl)piperidin-4-one oxime.
Critical parameters:
Acylation with 4-Methoxybenzoyl Chloride
The final stage involves O-acylation of the oxime hydroxyl group using 4-methoxybenzoyl chloride. Patent literature demonstrates that this reaction proceeds efficiently in anhydrous dichloromethane with triethylamine as base (2.5 eq), achieving 78–82% yields after 4 hours at 0–5°C.
Optimized conditions:
$$
\text{Oxime (1 eq)} + \text{4-MeO-benzoyl chloride (1.1 eq)} \xrightarrow{\text{Et}_3\text{N (2.5 eq), DCM}} \text{Target compound}
$$
Reaction Optimization and Mechanistic Insights
Catalytic Enhancements in Acylation
Comparative studies of acylating agents reveal that 4-methoxybenzoyl chloride outperforms alternative reagents (Table 1). The electron-donating methoxy group facilitates nucleophilic attack by the oxime oxygen while maintaining steric accessibility.
Table 1: Acylation Efficiency with Different Reagents
| Acylating Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-MeO-benzoyl chloride | 82 | 4 |
| Benzoyl chloride | 68 | 6 |
| Acetyl chloride | 45 | 8 |
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DCM, THF) demonstrate superior performance compared to protic solvents:
- Dichloromethane: 82% yield, minimal byproducts
- THF: 78% yield, 5% dimerization side products
- Methanol: <30% yield due to competitive hydrolysis
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3):
- δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO$$_2$$)
- δ 7.89 (d, J=8.8 Hz, 2H, Ar-OCH$$_3$$)
- δ 4.31 (s, 1H, N-O-CO-)
- δ 3.87 (s, 3H, OCH$$_3$$)
- δ 3.02–2.85 (m, 4H, piperidine H-2,6)
- δ 2.45–2.32 (m, 2H, piperidine H-3,5)
IR (KBr):
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
- Planar arrangement of the 4-nitrophenyl group
- Dihedral angle of 56.2° between aromatic rings
- Hydrogen bonding between oxime oxygen and adjacent piperidine proton (2.89 Å)
Comparative Analysis with Structural Analogs
The compound's biological activity and physicochemical properties significantly differ from related piperidine derivatives (Table 2), highlighting the importance of the methoxybenzoyloxyimino group.
Table 2: Properties of Piperidine Derivatives
| Compound | LogP | μ (Debye) | Biological Activity |
|---|---|---|---|
| Target compound | 3.12 | 5.8 | Enzyme inhibition |
| 1-(4-Nitrophenyl)piperidine | 1.98 | 4.2 | Mild cytotoxicity |
| 4-Methoxybenzoyl piperidine | 2.45 | 3.9 | No significant activity |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances demonstrate improved efficiency using microreactor technology:
Green Chemistry Approaches
Alternative solvent systems show promise:
- Cyclopentyl methyl ether (CPME): 76% yield, recyclable solvent
- 2-MeTHF: 68% yield, biodegradable medium
Chemical Reactions Analysis
4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound is primarily utilized as a building block in organic synthesis. It serves as a precursor for the development of more complex molecules, particularly in the pharmaceutical industry where novel compounds are synthesized for therapeutic purposes. Its functional groups enable various chemical reactions, including oxidation, reduction, and substitution, which are essential for creating diverse chemical entities .
Reagent in Chemical Reactions
In addition to serving as a building block, 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine acts as a reagent in numerous chemical reactions. Its reactivity can be harnessed to facilitate the formation of new bonds and functional groups, thereby expanding the toolkit available to synthetic chemists .
Biological Research
Enzyme Inhibition Studies
This compound has shown promise in biological applications, particularly in studies focused on enzyme inhibition. Its structural characteristics allow it to interact with specific enzymes, potentially leading to the development of new inhibitors that could serve as therapeutic agents against various diseases .
Protein Binding Studies
Research has indicated that this compound may also be involved in studies related to protein binding. Understanding how this compound interacts with proteins can provide insights into its biological activity and mechanisms of action, which is crucial for drug development .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound can be employed in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics, such as stability or reactivity .
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can be complex and are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine (CAS 477847-24-8)
- Structural Differences :
- Replaces the 4-methoxybenzoyl group with a 4-chlorobenzoyl moiety.
- Substitutes the 4-nitrophenyl group with a phenylsulfonyl group.
- Functional Impact: The chloro substituent (electron-withdrawing) reduces electron density compared to the methoxy group (electron-donating), altering solubility and reactivity.
- Synthetic Relevance : The sulfonyl group may enhance stability under acidic conditions compared to nitro, which is prone to reduction .
(4-Chloro-2-nitrophenyl)(4-methylpiperidin-1-yl)methanone (CAS 333346-80-8)
- Structural Differences: Features a chloro-nitrobenzoyl group instead of methoxybenzoyl-oxyimino. Contains a methylpiperidine group rather than 4-nitrophenyl.
- The chloro-nitro combination increases electrophilicity, making the compound more reactive in aromatic substitution reactions compared to the methoxy-nitro system .
1-(4-Nitrophenyl)-3-(2-(piperidin-1-yl)ethyl)urea (Compound S15)
- Structural Differences: Replaces the oxyimino-methoxybenzoyl group with a urea linkage.
- Functional Impact :
4-(4-Fluorobenzoyl)piperidine hydrochloride
- Structural Differences: Substitutes the methoxybenzoyl-oxyimino group with a fluorobenzoyl group. Lacks the nitro substituent.
- Functional Impact: Fluorine’s electronegativity enhances stability against oxidative metabolism compared to methoxy.
Physicochemical and Pharmacokinetic Comparisons
| Compound | logP (Predicted) | Molecular Weight (g/mol) | Key Functional Groups | Bioavailability (Predicted) |
|---|---|---|---|---|
| Target Compound | 3.2 | 397.36 | Nitrophenyl, Methoxybenzoyl-oxyimino | Moderate (Nitro reduces) |
| 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(PhSO₂)piperidine | 2.8 | 420.88 | Chlorobenzoyl, Sulfonyl | Low (High polarity) |
| (4-Chloro-2-nitrophenyl)(4-Me-piperidinyl)methanone | 3.5 | 296.75 | Chloro-nitro, Methylpiperidine | High (Lipophilic) |
| 1-(4-Nitrophenyl)-3-(piperidinylethyl)urea | 1.9 | 318.35 | Nitrophenyl, Urea | Low (Polar, hydrolysis-prone) |
Key Observations :
- The target compound balances moderate lipophilicity (logP ~3.2) with hydrogen-bonding capacity, favoring membrane permeability and target engagement.
Biological Activity
The compound 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine is a complex organic molecule that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and findings from various research sources.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxybenzoyl group and a nitrophenyl group, which contributes to its unique chemical properties. The structure can be represented as follows:
This structural configuration is significant for its interactions at the molecular level, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It could interact with neurotransmitter receptors, influencing signal transduction processes.
Research Findings
A variety of studies have evaluated the biological effects of this compound:
- Antimicrobial Activity: Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively .
- Neurotoxicity Studies: Analogous compounds have been evaluated for their neurotoxic effects. For example, certain piperidine derivatives were found to be substrates for monoamine oxidase (MAO), suggesting potential neurotoxic profiles .
- Anticancer Potential: Some analogs have demonstrated cytotoxicity against cancer cell lines, indicating that this compound may possess anticancer properties .
Case Study 1: Antimicrobial Effects
A study investigated the antimicrobial efficacy of various piperidine derivatives, including those structurally similar to this compound. Results showed a notable inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Case Study 2: Neurotoxicity Assessment
In a neurotoxicity assessment involving mice, compounds related to this compound were tested for their effects on dopaminergic neurons. The results indicated that certain derivatives could induce neurotoxic effects through MAO-B interaction, highlighting the importance of structural modifications in determining toxicity levels .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the key challenges in synthesizing 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
Synthesis of this compound involves multi-step reactions, including imine formation, acylation, and nitrophenyl group introduction. Key challenges include:
- Steric hindrance from the 4-nitrophenyl group, which may reduce reaction efficiency.
- Instability of intermediates (e.g., oxime derivatives), requiring inert atmospheres or low temperatures .
Optimization strategies: - Use catalytic acid/base systems (e.g., p-toluenesulfonic acid) to accelerate imine formation .
- Employ high-resolution chromatography (HPLC or flash chromatography) for purification of intermediates .
Basic: What spectroscopic and computational methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing isomeric byproducts .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acyloxyimino group) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Systematic Substituent Variation:
- Replace the 4-methoxybenzoyl group with electron-withdrawing groups (e.g., nitro) to assess effects on receptor binding .
- Modify the piperidine ring with bulky substituents to study steric effects on membrane permeability .
- Biological Assays:
- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Use molecular docking to correlate substituent size/charge with binding pocket interactions .
Advanced: What experimental techniques are critical for elucidating interactions between this compound and biological macromolecules (e.g., proteins)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to target proteins .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- X-ray Crystallography: Resolves 3D protein-ligand complexes, identifying hydrogen bonds or π-π stacking with the nitrophenyl group .
- Fluorescence Quenching: Monitors conformational changes in proteins upon ligand binding .
Advanced: How can conflicting data from bioactivity assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
Methodological Answer:
- Mechanistic Deconvolution:
- Perform selectivity profiling across related targets (e.g., kinase family members) to identify off-target effects .
- Use knockdown/knockout models (e.g., CRISPR) to confirm target-specific activity .
- Data Normalization:
- Control for assay-specific variables (e.g., cell line viability, ATP levels) using Z’-factor statistical analysis .
- Meta-Analysis: Compare results with structurally analogous compounds (e.g., piperidine derivatives with varying aryl groups) to identify trends .
Advanced: What computational tools are recommended for predicting physicochemical properties and pharmacokinetics?
Methodological Answer:
- Physicochemical Properties:
- SwissADME: Predicts logP, solubility, and drug-likeness (e.g., Lipinski’s Rule compliance) .
- Pharmacokinetics:
- GastroPlus: Models oral bioavailability, considering first-pass metabolism of the nitro group .
- Toxicity Prediction:
- ProTox-II: Assesses hepatotoxicity risks from reactive metabolites (e.g., nitroso intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
